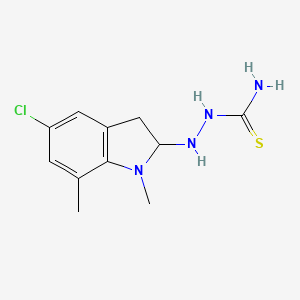
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is a chemical compound with the molecular formula C17H15F6OP and a molecular weight of 380.27 g/mol . It is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluorophosphate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions . The reaction is often carried out in the presence of a strong acid, such as trifluoroacetic acid, to facilitate the formation of the pyrylium ring . The resulting product is then treated with hexafluorophosphoric acid to obtain the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of reduced pyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized pyrylium derivatives, reduced pyrylium compounds, and various substituted pyrylium salts .
Applications De Recherche Scientifique
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various biomolecules, influencing their function and activity . The hexafluorophosphate counterion also plays a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate: Similar structure but with a phenyl group instead of a naphthyl group.
2,6-Dimethyl-4-(2-naphthyl)pyrylium hexafluorophosphate: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
84282-39-3 |
|---|---|
Formule moléculaire |
C17H15F6OP |
Poids moléculaire |
380.26 g/mol |
Nom IUPAC |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C17H15O.F6P/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;1-7(2,3,4,5)6/h3-11H,1-2H3;/q+1;-1 |
Clé InChI |
JJBYJVSAKYUORC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)

![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)


![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
